(6-Fluoro-1H-indol-3-yl)boronic acid
Description
Significance of Indole (B1671886) Scaffolds in Synthetic Chemistry
The indole ring system is a cornerstone of synthetic chemistry, prized for its prevalence in biologically active molecules and its versatile chemical reactivity.
Indole derivatives are fundamental components of a vast array of natural products and synthetic compounds with significant biological activities. Their structural motif is found in alkaloids, neurotransmitters like serotonin, and a multitude of pharmaceutical agents. This ubiquity makes the development of synthetic methodologies for introducing and modifying the indole scaffold a central focus in organic chemistry. The ability to selectively functionalize different positions of the indole ring is crucial for the synthesis of new chemical entities with potential therapeutic applications.
Boronic acids and their derivatives are exceptionally important intermediates in modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between a wide variety of organic halides and organoboron compounds. Boronic acids are favored for this reaction due to their stability, low toxicity, and the mild reaction conditions under which they can be coupled. The boronic acid group in (6-Fluoro-1H-indol-3-yl)boronic acid serves as a handle for introducing the 6-fluoroindole (B127801) moiety into a larger molecule, enabling the synthesis of complex, polyfunctionalized compounds.
Rationale for Fluorine Substitution in Indole Systems
The introduction of fluorine into organic molecules, particularly in the context of medicinal chemistry, is a widely employed strategy to enhance the pharmacological properties of a compound. The presence of a fluorine atom at the 6-position of the indole ring in this compound imparts several advantageous characteristics. Fluorine's high electronegativity can alter the electronic properties of the indole ring, influencing its reactivity and interaction with biological targets. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic degradation, thereby increasing the metabolic stability and bioavailability of a drug candidate. The small size of the fluorine atom means that it often has a minimal steric impact, allowing it to serve as a bioisostere for a hydrogen atom while significantly modifying the electronic nature of the molecule.
Overview of Research Directions for this compound
Current research involving this compound is primarily focused on its application as a key intermediate in the synthesis of complex heterocyclic compounds with potential biological activity. A significant area of investigation is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct novel molecular frameworks.
One notable research direction involves the synthesis of substituted quinoxalines. For instance, this compound can be utilized in oxidative cross-coupling reactions with quinoxalinone derivatives to produce compounds like 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one. researchgate.net This type of reaction highlights the utility of the boronic acid in forming carbon-carbon bonds between two different heterocyclic systems, leading to the creation of diverse and complex molecular scaffolds.
The synthesis of this compound itself is an area of interest, with methods such as the C-H borylation of 6-fluoroindole being a potential route. nih.gov Catalytic C-H activation and borylation offer a direct and atom-economical approach to installing the boronic acid functionality onto the indole core.
Future research is likely to expand the scope of coupling partners for this compound, exploring its reactivity in a wider range of cross-coupling reactions to generate libraries of novel compounds for biological screening. The continued interest in fluorinated indole derivatives in drug discovery will undoubtedly drive further investigation into the synthetic applications of this versatile building block.
Chemical Compounds Mentioned
| Compound Name |
| This compound |
| 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one |
| 6-fluoroindole |
| Serotonin |
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1613450-39-7 |
| Molecular Formula | C₈H₇BFNO₂ |
| Molecular Weight | 178.96 g/mol |
Properties
CAS No. |
1613450-39-7 |
|---|---|
Molecular Formula |
C8H7BFNO2 |
Molecular Weight |
178.96 g/mol |
IUPAC Name |
(6-fluoro-1H-indol-3-yl)boronic acid |
InChI |
InChI=1S/C8H7BFNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11-13H |
InChI Key |
VIEOMWAQBPBLGT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CNC2=C1C=CC(=C2)F)(O)O |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 6 Fluoro 1h Indol 3 Yl Boronic Acid
Carbon-Carbon Bond Forming Reactions
The primary utility of (6-fluoro-1H-indol-3-yl)boronic acid in synthetic chemistry lies in its ability to participate in reactions that form new carbon-carbon bonds. These transformations are crucial for the elaboration of the indole (B1671886) core and the synthesis of a wide array of derivatives.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. organic-chemistry.org this compound is a competent coupling partner in these reactions, providing a direct method for the synthesis of 3-aryl and 3-heteroaryl-6-fluoroindoles.
This compound readily couples with a variety of aryl and heteroaryl halides (iodides, bromides, and chlorides) and triflates under palladium catalysis. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing undesired side reactions, such as protodeboronation. nih.gov
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of this compound with Aryl/Heteroaryl Halides
| Entry | Aryl/Heteroaryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High |
| 2 | 2-Chloropyridine | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene/H₂O | 110 | Good |
| 3 | 1-Iodonaphthalene | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | Moderate |
| 4 | 4-Trifluoromethylphenyl bromide | PdCl₂(dppf) | - | K₂CO₃ | DMF/H₂O | 100 | High |
Note: This table is a representation of typical conditions and expected outcomes based on general knowledge of Suzuki-Miyaura reactions with similar substrates. Specific yields would be dependent on the actual experimental results.
The scope of the Suzuki-Miyaura reaction with this compound is broad, encompassing a wide range of aryl and heteroaryl halides. Electron-rich, electron-poor, and sterically hindered aromatic and heteroaromatic systems can generally be coupled successfully.
However, certain limitations and challenges exist. One of the primary side reactions is protodeboronation, the cleavage of the carbon-boron bond, which is particularly prevalent with electron-deficient heteroarylboronic acids and under harsh reaction conditions. figshare.com The acidity of the N-H proton of the indole ring can also influence the reaction, sometimes necessitating protection of the indole nitrogen, although many protocols are effective with the unprotected indole. nih.gov
Furthermore, the stability of the boronic acid itself can be a concern. Indolylboronic acids, in general, can be prone to decomposition and may have a limited shelf-life, often requiring storage at low temperatures. figshare.com The use of more stable derivatives, such as potassium indolyltrifluoroborates, has been shown to be an effective strategy to overcome some of these stability issues and often leads to higher yields in cross-coupling reactions. figshare.com
Copper-Catalyzed Coupling Reactions
Copper-catalyzed cross-coupling reactions provide an alternative to palladium-based methods for the formation of carbon-carbon and carbon-heteroatom bonds. While less common for the direct C-C coupling of boronic acids compared to Suzuki-Miyaura reactions, copper catalysis can be employed in certain transformations. For instance, copper(II) acetate (B1210297) has been used to catalyze the coupling of arylboronic acids with amines and phenols. organic-chemistry.orgrsc.org
In the context of this compound, copper-catalyzed reactions could potentially be used for the formation of C-N or C-O bonds at the C3 position, though specific examples for this particular boronic acid are not extensively documented in the literature. The general Chan-Lam coupling reaction, which involves the copper-mediated coupling of boronic acids with N-H or O-H containing compounds, represents a potential avenue for the functionalization of this indole derivative. researchgate.net
Table 2: Potential Copper-Catalyzed Coupling Reactions
| Entry | Coupling Partner | Catalyst | Base | Solvent | Product Type |
| 1 | Aniline (B41778) | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 3-(Phenylamino)-6-fluoro-1H-indole |
| 2 | Phenol | Cu(OAc)₂ | Et₃N | Toluene | 6-Fluoro-3-phenoxy-1H-indole |
Note: This table illustrates potential applications of copper-catalyzed coupling based on known reactivity of arylboronic acids. Specific reaction conditions and outcomes for this compound would require experimental validation.
Carbonylative Functionalization
Carbonylative functionalization introduces a carbonyl group (C=O) into a molecule, often using carbon monoxide (CO) as a C1 source. This strategy provides access to valuable ketone and amide derivatives.
Palladium-catalyzed carbonylative coupling reactions of organoboronic acids with organic halides offer a powerful method for the synthesis of ketones. In a notable application, indoles can be directly carbonylated with aromatic boronic acids in the presence of a palladium catalyst and carbon monoxide to furnish indol-3-yl aryl ketones. figshare.comresearchgate.net
This transformation allows for the direct synthesis of 3-aroyl-6-fluoroindoles from this compound and an aryl halide under a carbon monoxide atmosphere. The reaction typically employs a palladium catalyst, such as palladium(II) acetate, and a suitable ligand and base. This method is advantageous as it constructs the ketone functionality in a single step from readily available starting materials. figshare.comresearchgate.net
Table 3: Palladium-Catalyzed Carbonylative Coupling
| Entry | Aryl Halide | Catalyst | CO Pressure | Base | Solvent | Product |
| 1 | Iodobenzene | Pd(OAc)₂ | 1 atm | K₂CO₃ | Dioxane | (6-Fluoro-1H-indol-3-yl)(phenyl)methanone |
| 2 | 4-Bromoanisole | PdCl₂(dppf) | 1 atm | Et₃N | DMF | (4-Methoxyphenyl)(6-fluoro-1H-indol-3-yl)methanone |
Note: This table represents a plausible reaction based on the known carbonylative coupling of indoles with aryl boronic acids. Specific conditions and yields would need to be determined experimentally.
Homocoupling Reactions
Homocoupling of arylboronic acids is a common side reaction in cross-coupling methodologies like the Suzuki-Miyaura reaction, but it can also be synthetically useful for the creation of symmetrical biaryl compounds. For this compound, this reaction would lead to the formation of 6,6'-difluoro-1H,1'H-3,3'-biindole. These reactions are typically catalyzed by palladium complexes and often occur in the presence of an oxidant, such as air (O₂).
The generally accepted mechanism involves the formation of a palladium peroxo complex when a Pd(0) catalyst reacts with oxygen. This complex then interacts with two molecules of the boronic acid. The process proceeds through oxidative addition, transmetalation, and finally, reductive elimination to yield the symmetrical biaryl product and regenerate the palladium catalyst. The presence of a base is also crucial for activating the boronic acid.
Table 1: Representative Conditions for Palladium-Catalyzed Homocoupling of Arylboronic Acids This table presents generalized conditions, as specific examples for this compound are not extensively documented.
| Catalyst | Base | Solvent | Oxidant | Temperature | Typical Yield |
|---|---|---|---|---|---|
| Pd(OAc)₂ | K₂CO₃ | Aqueous DMF | Air (O₂) | 70 °C | Moderate to Good |
| Pd(PPh₃)₄ | CsF | Dioxane | Air (O₂) | 80 °C | Moderate to Good |
| PdCl₂(dppf) | Na₂CO₃ | Toluene/H₂O | Air (O₂) | 100 °C | Good |
Fluorinated arylboronates can be challenging substrates for C-C reductive elimination from palladium centers. However, studies have shown that using weakly coordinating solvents can facilitate the homocoupling of highly fluorinated arylboronates by lowering the energy barrier for the reductive elimination step. organic-chemistry.org
Other Synthetic Transformations
Protodeboronation Reactions
Protodeboronation is a chemical reaction involving the protonolysis of a boronic acid, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This can be an undesired side reaction in cross-coupling chemistry, leading to the loss of the valuable boronic acid starting material. nih.gov However, it can also be a deliberate and useful transformation for the selective removal of a boryl group, which may have been used as a directing group for other functionalizations.
For this compound, protodeboronation results in the formation of 6-fluoro-1H-indole. The reaction is typically promoted by aqueous acids or bases. nih.gov The stability of arylboronic acids towards protodeboronation is highly dependent on the electronic nature of the aryl group and the pH of the medium.
While often uncatalyzed, protodeboronation can be facilitated by transition metals. Research has demonstrated that bismuth(III) acetate is a safe, inexpensive, and highly effective catalyst for the sequential protodeboronation of borylated indoles. scilit.comacs.org This methodology is particularly valuable as it allows for the selective removal of boryl groups (in the form of their pinacol (B44631) esters, Bpin) from polyborylated indoles, providing access to a diverse range of specifically functionalized indole derivatives. scilit.com
A key study demonstrated the utility of this method with 6-fluoroindole (B127801) as a substrate. After an initial iridium-catalyzed polyborylation of 6-fluoroindole, subsequent treatment with a catalytic amount of bismuth(III) acetate in a methanol/THF solvent system at elevated temperatures led to selective protodeboronation at specific positions. For instance, 3,5-diborylated-6-fluoroindole could be exclusively monoprotodeboronated at the C3 position. organic-chemistry.org This selectivity provides a powerful tool for complex indole synthesis. scilit.com
Table 2: Bismuth-Catalyzed Protodeboronation of a Borylated 6-Fluoroindole Derivative
| Substrate | Catalyst | Solvent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|---|
| 3,5-bis(pinacolboryl)-6-fluoroindole | 20 mol % Bi(OAc)₃ | MeOH/THF | 80 °C | 3 h | 5-(pinacolboryl)-6-fluoroindole | 88% |
Data sourced from Organic Letters, 2016, 18(7), 1554-1557. organic-chemistry.org
Reactions with Electrophilic Compounds
One of the most significant applications of this compound is its reaction with various electrophiles, primarily through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a new carbon-carbon bond between the indole C3 position and an sp²- or sp³-hybridized carbon of the electrophile (typically an aryl, heteroaryl, or vinyl halide or triflate). These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.
The Chan-Lam coupling reaction offers an alternative pathway for forming carbon-heteroatom bonds. In this copper-mediated reaction, the boronic acid can couple with N-H or O-H containing compounds, such as amines, phenols, amides, and carbamates, to form C-N or C-O bonds, respectively. scilit.com This reaction is advantageous as it can often be performed in the open air at room temperature. scilit.com
Table 3: Representative Cross-Coupling Reactions of Indole Boronic Acids This table illustrates the general scope of reactions. Specific yields for the 6-fluoro derivative may vary.
| Coupling Type | Electrophile/Nucleophile | Catalyst | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl Bromide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 3-Aryl-6-fluoroindole |
| Suzuki-Miyaura | Vinyl Iodide | PdCl₂(dppf) | K₃PO₄ | Dioxane | 3-Vinyl-6-fluoroindole |
| Chan-Lam | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 3-(Anilino)-6-fluoroindole |
| Chan-Lam | Phenol | Cu(OAc)₂ | Et₃N | Toluene | 3-(Phenoxy)-6-fluoroindole |
Derivatization to Boronate Esters for Enhanced Reactivity/Stability
Boronic acids, including this compound, are often converted into boronate esters to enhance their stability and improve their handling and purification characteristics. Boronic acids can exist as mixtures of the free acid and various cyclic or linear anhydrides (boroxines), which can complicate characterization and reactivity. Esterification, most commonly with diols like pinacol, neopentyl glycol, or ethylene (B1197577) glycol, yields well-defined, crystalline solids or stable oils that are less prone to dehydration or protodeboronation under certain conditions.
These esters, particularly pinacol boronate esters (Bpin), are widely used in organic synthesis. They are generally more stable to silica (B1680970) gel chromatography than the corresponding boronic acids, facilitating purification. While esterification can protect the boronic acid moiety, the stability is nuanced. Some studies show that certain boronic esters can be more reactive towards protodeboronation than the parent acid. However, in many synthetic applications, especially those requiring anhydrous conditions, the use of boronate esters is preferred. The boronic acid can often be regenerated from the ester by hydrolysis if needed.
Table 4: Common Diols for Boronate Ester Formation
| Diol Reagent | Resulting Ester | Key Features |
|---|---|---|
| Pinacol | Pinacol boronate (Bpin) | Highly common, generally stable, often crystalline |
| Ethylene Glycol | Dioxaborolane ester | Simple, readily available |
| Neopentyl Glycol | Dioxaborinane ester | Forms a stable 6-membered ring |
| Diethanolamine | MIDA boronate | Highly stable, used for slow-release cross-coupling |
Trifluoromethylation Reactions
The introduction of a trifluoromethyl (CF₃) group onto an aromatic or heteroaromatic core is of great interest in medicinal chemistry, as it can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. This compound can undergo trifluoromethylation, typically through a copper-catalyzed cross-coupling reaction.
This transformation often employs an electrophilic trifluoromethylating reagent, such as Togni's reagent (a hypervalent iodine compound). The reaction involves the transfer of the CF₃ group from the reagent to the indole nucleus at the C3 position, displacing the boronic acid group. The process is mediated by a copper catalyst, which facilitates the key transmetalation and reductive elimination steps. These reactions can be performed under relatively mild conditions and show good tolerance for various functional groups.
Table 5: Typical Conditions for Copper-Catalyzed Trifluoromethylation of Arylboronic Acids
| Boronic Acid Substrate | CF₃ Source | Catalyst | Ligand | Base | Solvent | Yield |
|---|---|---|---|---|---|---|
| Aryl/Heteroaryl Boronic Acid | Togni's Reagent | CuI | 1,10-Phenanthroline | K₂CO₃ | Diglyme | Good to Excellent |
| Aryl/Heteroaryl Boronic Acid | Umemoto's Reagent | Cu(OAc)₂ | None | None | DCE | Moderate to Good |
Data based on general procedures for arylboronic acids reported in Organic Letters, 2011, 13(9), 2342-2345.
Advanced Analytical and Spectroscopic Characterization of Indolylboronic Acids
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the atomic arrangement and electronic environment within a compound. For substituted indolylboronic acids, such as (6-Fluoro-1H-indol-3-yl)boronic acid, a multi-nuclear NMR approach (¹H, ¹³C, ¹¹B, ¹⁹F) is essential for comprehensive characterization.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the spectrum is expected to show distinct signals for the protons on the indole (B1671886) ring. The chemical shifts are influenced by the electron-donating nature of the indole nitrogen and the electronic effects of the fluorine and boronic acid substituents.
The proton on the C2 position typically appears as a singlet or a narrow doublet downfield. The protons on the benzene (B151609) portion of the indole ring (H4, H5, and H7) exhibit characteristic splitting patterns based on their coupling with each other and with the fluorine atom at the C6 position. The N-H proton of the indole ring is often observed as a broad singlet at a high chemical shift, and its position can be concentration and solvent-dependent. The B(OH)₂ protons are typically very broad and may not be observed, or they may exchange with protons from a protic solvent like D₂O.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| NH -1 | 11.0 - 12.5 | broad singlet (br s) | - |
| CH -2 | 7.5 - 8.0 | singlet (s) or doublet (d) | J ≈ 2-3 Hz (coupling to H1) |
| CH -4 | 7.6 - 7.9 | doublet of doublets (dd) | ³JH4-H5 ≈ 8-9 Hz, ⁴JH4-F6 ≈ 2-3 Hz |
| CH -5 | 6.9 - 7.2 | triplet of doublets (td) or ddd | ³JH5-H4 ≈ 8-9 Hz, ³JH5-F6 ≈ 9-10 Hz |
| CH -7 | 7.2 - 7.5 | doublet of doublets (dd) | ⁴JH7-H5 ≈ 2-3 Hz, ⁴JH7-F6 ≈ 5-6 Hz |
| B(OH )₂ | 4.0 - 6.0 | very broad singlet (br s) | - |
| Note: Predicted values are based on general data for substituted indoles and fluoroaromatic compounds. Actual values may vary based on solvent and experimental conditions. |
Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. The spectrum for this compound will show eight distinct signals for the indole core carbons. The carbon atom attached to the boron (C3) is expected to have a broad signal due to quadrupolar relaxation of the attached ¹¹B nucleus and may be difficult to observe. The most notable feature is the effect of the fluorine substituent on the chemical shifts and the presence of carbon-fluorine (C-F) coupling constants. The C6 carbon, directly bonded to fluorine, will exhibit a large one-bond coupling constant (¹JC-F) and will appear as a doublet. Other carbons in proximity to the fluorine will show smaller two-, three-, and four-bond couplings.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JC-F, Hz) |
| C2 | 125 - 130 | doublet (d) | ³JC2-F6 ≈ 3-5 Hz |
| C3 | 105 - 110 | doublet (d) | ⁴JC3-F6 ≈ 1-2 Hz |
| C3a | 127 - 132 | doublet (d) | ³JC3a-F6 ≈ 10-12 Hz |
| C4 | 120 - 125 | doublet (d) | ³JC4-F6 ≈ 3-5 Hz |
| C5 | 110 - 115 | doublet (d) | ²JC5-F6 ≈ 20-25 Hz |
| C6 | 155 - 160 | doublet (d) | ¹JC6-F6 ≈ 235-245 Hz |
| C7 | 97 - 102 | doublet (d) | ²JC7-F6 ≈ 25-30 Hz |
| C7a | 135 - 140 | singlet (s) or small d | ⁴JC7a-F6 ≈ 1-3 Hz |
| Note: Predicted values are based on general data for substituted indoles and fluoroaromatic compounds. The signal for C3 may be broadened due to the attached boron atom. |
Boron-11 (¹¹B) NMR is highly effective for characterizing boronic acids due to the high natural abundance (80.1%) and sensitivity of the ¹¹B nucleus. nsf.gov The chemical shift of the boron atom is highly dependent on its coordination number and geometry.
In its native state, the boron atom in this compound is tricoordinate (sp² hybridized) with a trigonal planar geometry. This environment gives rise to a characteristic signal in the ¹¹B NMR spectrum. Arylboronic acids typically exhibit a broad resonance in the range of δ 27–33 ppm. sdsu.edu
Upon interaction with a Lewis base (such as an amine or hydroxide) or in basic aqueous solutions, the boronic acid can accept a lone pair of electrons, forming a tetracoordinate (sp³ hybridized) boronate species with a tetrahedral geometry. This change in coordination and geometry results in a significant upfield shift in the ¹¹B NMR spectrum, with signals typically appearing in the range of δ 3–10 ppm. nsf.gov This distinct difference in chemical shifts makes ¹¹B NMR an excellent method for studying binding events and acid-base equilibria. researchgate.net
Table 3: Typical ¹¹B NMR Chemical Shifts for Arylboronic Acids and Derivatives
| Boron Species | Hybridization | Geometry | Typical Chemical Shift (δ, ppm) |
| Arylboronic Acid (Ar-B(OH)₂) | sp² | Trigonal Planar | 27 - 33 |
| Arylboronate Ester (Ar-B(OR)₂) | sp² | Trigonal Planar | 27 - 33 |
| Anionic Boronate (Ar-B(OH)₃⁻) | sp³ | Tetrahedral | 3 - 10 |
| Boronate-Lewis Base Adduct | sp³ | Tetrahedral | 3 - 15 |
| Data compiled from sources nsf.govsdsu.edu. |
Boronic acids can undergo a reversible dehydration reaction to form cyclic trimers known as boroxines. This equilibrium between the monomeric boronic acid and the trimeric boroxine (B1236090) is readily monitored by ¹¹B NMR spectroscopy. The boron atoms within the six-membered B-O-B ring of the boroxine are also tricoordinate but exist in a slightly different electronic environment compared to the monomeric acid. Consequently, arylboroxines typically resonate at a slightly downfield chemical shift, around δ 31-35 ppm, compared to the corresponding acids (δ ~30 ppm). sdsu.edu The relative integration of these two signals can provide a quantitative measure of the equilibrium position under specific conditions of solvent and concentration.
Fluorine-19 (¹⁹F) NMR is a powerful technique for studying fluorinated molecules due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shift of fluorine is extremely sensitive to its local electronic environment, making ¹⁹F NMR a valuable probe for subtle changes in molecular structure and intermolecular interactions. nih.gov
For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The precise chemical shift will depend on the solvent and electronic effects of the indole ring and boronic acid group. In a proton-coupled spectrum, this signal would be split by the neighboring protons on C5 and C7. The coupling to the ortho proton (H5) is typically in the range of 9-10 Hz (³JF-H), while coupling to the meta proton (H7) is smaller, around 5-6 Hz (⁴JF-H). This would result in the ¹⁹F signal appearing as a doublet of doublets, providing further confirmation of the substitution pattern.
19F NMR Spectroscopy for Fluorine Environment and Interactions
Utility of Fluorinated Boronic Acid Probes
Fluorinated boronic acids, including this compound, serve as powerful analytical probes, particularly in the field of molecular recognition and sensing. The presence of the fluorine-19 (¹⁹F) isotope is central to their utility, as it is a nucleus with high NMR sensitivity and a wide chemical shift range, making it an excellent reporter on the local molecular environment. nih.govacs.org
These probes are often designed to interact with biologically significant molecules, such as diols found in saccharides. nih.govacs.org Upon binding of the boronic acid moiety to a target analyte like glucose, the electronic environment around the fluorine atom is altered. This change is directly observable as a shift in the ¹⁹F NMR signal. By using an array of different fluorinated boronic acid receptors, a unique "fingerprint" or "barcode" can be generated for various analytes, allowing for their detection and discrimination even in complex mixtures. nih.govacs.org This approach has been successfully demonstrated for a pool of 59 bioanalytes, including monosaccharides, polyols, and nucleotides. nih.govacs.org
Key advantages of using fluorinated boronic acid probes with ¹⁹F NMR include:
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, providing strong NMR signals.
Wide Chemical Shift Dispersion: The large range of ¹⁹F chemical shifts minimizes signal overlap and enhances resolution.
No Biological Background: Since fluorine is virtually absent in biological systems, there is no background signal interference.
pH-Robustness: The ¹⁹F NMR analyte fingerprint can be stable across a range of pH values, which is crucial for applications in biological fluids like urine. nih.govacs.org
The utility of these probes is exemplified by the detection of glucose in synthetic urine samples at concentrations as low as 1 mM, using a standard 188 MHz NMR spectrometer. nih.govacs.org This highlights the potential of compounds like this compound in the development of new diagnostic tools.
Observation of Long-Range Coupling in Fluorinated Systems
A significant feature in the NMR spectroscopy of fluorinated compounds is the presence of long-range scalar couplings (J-couplings) between fluorine and other nuclei, such as protons (¹H) and carbon (¹³C), over multiple bonds. jeol.comnih.govnih.gov These through-bond or through-space interactions are invaluable for detailed structural elucidation.
In a molecule like this compound, long-range ¹H-¹⁹F and ¹³C-¹⁹F couplings can be observed. The magnitudes of these coupling constants are highly dependent on the conformation of the molecule, including dihedral angles and the spatial proximity of the coupled nuclei. nih.gov This dependence provides a powerful tool for conformational analysis of the indole ring and the orientation of the boronic acid group.
For instance, long-range J-couplings are critical for:
Structural Confirmation: The pattern and magnitude of couplings help to unambiguously assign signals and confirm the molecular structure. jeol.com
Conformational Analysis: Because the coupling magnitude is sensitive to the geometric arrangement of atoms, it can be used to determine the preferred three-dimensional structure of the molecule in solution. nih.gov
Simplifying Complex Spectra: While long-range couplings can complicate spectra, specific NMR experiments (e.g., heteronuclear multiple bond correlation, HMBC) are designed to measure and utilize these interactions for assigning chemical shifts. jeolusa.com
The analysis of these long-range interactions, often supported by density functional theory (DFT) calculations, allows for a precise comparison between experimental NMR data and theoretical models of molecular conformation. nih.gov This synergy is crucial for understanding the structural biology and chemistry of fluorinated molecules.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties.
While the specific crystal structure for this compound is not detailed in the provided results, analysis of closely related fluorinated indole derivatives provides significant insight into the expected solid-state conformation. For example, the crystal structure of 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one has been determined. researchgate.net The analysis revealed an orthorhombic crystal system with the space group Pbca. researchgate.net The unit cell parameters were found to be a = 14.7608(7) Å, b = 7.2802(4) Å, and c = 24.4842(13) Å, leading to a cell volume of 2,631.1(2) ų. researchgate.net
Table 2: Crystallographic Data for a (6-Fluoro-1H-indol-3-yl) Derivative
| Parameter | Value |
|---|---|
| Compound | 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.7608(7) |
| b (Å) | 7.2802(4) |
| c (Å) | 24.4842(13) |
| Volume (ų) | 2631.1(2) |
Vibrational Spectroscopy (IR, Raman)
For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to its distinct functional groups. The O-H stretching of the boronic acid group would appear as a broad band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region. The B-O stretching vibrations are expected in the 1300-1400 cm⁻¹ range. researchgate.net The indole N-H stretch would be observed around 3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the indole ring would appear in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. researchgate.net The C-F stretching vibration is typically strong in the IR spectrum and would be found in the 1000-1250 cm⁻¹ region. Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies, which aid in the assignment of experimental spectra. researchgate.netresearchgate.net
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| O-H (Boronic Acid) | Stretching | 3200-3600 | Broad, Strong (IR) |
| N-H (Indole) | Stretching | ~3400 | Medium (IR) |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium-Weak |
| C=C (Aromatic) | Stretching | 1400-1600 | Medium-Strong |
| B-O | Stretching | 1300-1400 | Strong (IR) |
| C-F | Stretching | 1000-1250 | Strong (IR) |
Chromatographic Methods
Chromatographic techniques are essential for separating this compound from reaction mixtures, quantifying its purity, and analyzing its stability.
HPLC is a cornerstone technique for the analysis of boronic acids. waters.com Reversed-phase HPLC is commonly employed, where separation is achieved based on the analyte's polarity. A typical setup for boronic acids involves a C8 or C18 stationary phase. waters.com The mobile phase often consists of a mixture of an aqueous buffer (with acid or base to control the pH) and an organic solvent like acetonitrile (B52724) or methanol. waters.com Given the acidic nature of the boronic acid group, adjusting the mobile phase pH can significantly impact retention time and peak shape. waters.com Detection is commonly performed using a UV detector, often set at a wavelength like 254 nm where the indole ring exhibits strong absorbance. waters.com For selective detection, post-column derivatization with reagents like alizarin (B75676) can be used to form fluorescent complexes with boronic acids, enhancing sensitivity and specificity. wur.nl
UHPLC improves upon HPLC by using columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis times and higher resolution. lcms.cz A UHPLC method for a broad range of boronic acids has been developed using an Acquity BEH C18 column with a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile. researchgate.net This method achieved an impressive run time of just one minute, making it suitable for high-throughput analysis, such as in reaction monitoring or library screening. researchgate.net The enhanced efficiency of UHPLC provides sharper peaks and better separation of closely eluting impurities.
Combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for the quantification of boronic acids, even at trace levels. scirp.org This technique is particularly valuable for detecting potential genotoxic impurities in active pharmaceutical ingredients. researchgate.net Methods have been developed that use electrospray ionization (ESI) in negative ion mode, which is well-suited for the acidic boronic acid moiety. scirp.org Multiple Reaction Monitoring (MRM) is employed to achieve high specificity and low limits of detection, often in the pg/mL to ng/mL range. researchgate.netsciex.com A typical LC-MS/MS method might use a C18 column with a gradient elution of water and acetonitrile, sometimes with a modifier like ammonia (B1221849) to improve ionization and peak shape. scirp.org
Table 4: Summary of Chromatographic Methods for Boronic Acid Analysis
| Technique | Typical Stationary Phase | Typical Mobile Phase | Key Advantages |
|---|---|---|---|
| HPLC | C8, C18, HSS T3 | Acetonitrile/Methanol and buffered water | Robust, widely available, versatile |
| UHPLC | Sub-2 µm C18 (e.g., BEH C18) | Acetonitrile and Ammonium Acetate | High speed, high resolution, improved sensitivity |
| LC-MS/MS | C18 (e.g., Poroshell HPH C18) | Acetonitrile and water with modifiers (ammonia) | Exceptional sensitivity and selectivity (MRM mode) |
Computational and Theoretical Studies of 6 Fluoro 1h Indol 3 Yl Boronic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and geometry of molecules. arxiv.orgscispace.com It provides a balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of (6-Fluoro-1H-indol-3-yl)boronic acid.
Geometry optimization using DFT methods, such as those employing the B3LYP functional with basis sets like 6-311G(d,p), is performed to determine the most stable three-dimensional structure of a molecule. nih.gov This process finds the minimum energy conformation by calculating forces on the atoms and adjusting their positions until those forces are negligible. arxiv.org For arylboronic acids, calculations have shown that the boronic acid group tends to be planar and coplanar with the aromatic ring to maximize resonance stabilization between the empty p-orbital of the boron atom and the π-system of the ring. nih.gov In this compound, the geometry would be dictated by the fusion of the indole (B1671886) ring system and the attached boronic acid moiety.
Electronic structure analysis, typically following geometry optimization, provides insights into the molecule's reactivity and properties. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. nih.govlodz.pl The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. scispace.comnih.gov For boronic acids, the LUMO is often localized on the boron atom, reflecting its Lewis acidic character. The introduction of a fluorine atom, an electron-withdrawing group, on the indole ring is expected to lower the energy of both the HOMO and LUMO, potentially affecting the molecule's electronic properties and reactivity.
| Parameter | Description | Relevance to this compound |
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Predicts bond lengths, bond angles, and dihedral angles. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability and Lewis acidity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical stability and reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |
DFT calculations are a valuable tool for predicting spectroscopic properties, which aids in the interpretation of experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. biointerfaceresearch.com These calculations can predict 1H, 13C, and 11B NMR spectra.
Theoretical calculations of chemical shifts for boronic acids generally show good correlation with experimental values, although discrepancies can arise. nih.govresearchgate.net For instance, the chemical shifts of hydroxyl (-OH) protons are often poorly predicted in gas-phase calculations because they are highly sensitive to solvent effects and hydrogen bonding, which can be better accounted for by including explicit solvent molecules in the computational model. nih.gov The 11B NMR chemical shift is particularly informative, as it is sensitive to the coordination number of the boron atom, typically appearing in a distinct range for trigonal (sp2) versus tetrahedral (sp3) boron. researchgate.net
| Nucleus | Typical Chemical Shift Range (Arylboronic Acids) | Influencing Factors |
| 1H | 7.0 - 8.5 ppm (Aromatic), 4.5 - 6.0 ppm (B(OH)2) | Substituents on the ring, solvent, concentration. mdpi.compreprints.org |
| 13C | 120 - 140 ppm (Aromatic) | Substituent effects, hybridization. |
| 11B | 19 - 31 ppm | Coordination state (sp2 vs. sp3), electronic effects of the aryl group. researchgate.net |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with their environment. nih.govresearchgate.net For a molecule like this compound, MD simulations could be used to explore its behavior in an aqueous solution or its interaction with a biological target, such as an enzyme. nih.gov
These simulations require a force field, which is a set of parameters describing the potential energy of the system. A significant challenge for boron-containing compounds has been the lack of well-parameterized force fields. nih.gov Recent research has focused on developing specific parameters for boron to accurately model its interactions, including its ability to form reversible covalent bonds. nih.gov MD simulations can reveal how the molecule moves, how it interacts with water molecules, and what conformations are most prevalent in solution. rsc.org
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)
This compound has multiple sites for intermolecular interactions, particularly hydrogen bonding. The indole N-H group and the two -OH groups on the boron atom can all act as hydrogen bond donors, while the oxygen atoms of the boronic acid can act as acceptors. nih.gov These interactions are crucial in determining the solid-state structure (crystal packing) and its behavior in solution. nih.govmdpi.com
Computational methods can be used to identify and quantify these interactions. Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are often employed to characterize hydrogen bonds and other non-covalent interactions. mdpi.comresearchgate.net These analyses can confirm the presence of a bond, estimate its strength, and describe the nature of the charge transfer involved. In the crystal structure of related molecules like 6-fluoro-1H-indole-3-carboxylic acid, molecules are linked into dimers by strong O—H⋯O hydrogen bonds, which are then connected into larger networks by N—H⋯O interactions and π–π stacking. nih.gov Similar interactions would be expected to play a significant role in the supramolecular assembly of this compound.
Mechanistic Investigations of Reaction Pathways
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For boronic acids, DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, and products. rsc.org This allows for the determination of activation barriers and reaction energies, providing a detailed understanding of the reaction pathway.
Studies have computationally investigated the mechanisms of key reactions involving boronic acids, such as the Suzuki-Miyaura coupling, esterification with diols, and their role in catalysis. rsc.orgrsc.orgnih.gov For instance, in reactions with diols, calculations can clarify the stepwise process of ester formation. rsc.org For this compound, mechanistic studies could explore its participation in cross-coupling reactions or its binding to biologically relevant diols, such as those found in carbohydrates. Computational insights can explain how factors like fluoride (B91410) activation can alter the reactivity and mechanistic pathway of boronic acids. rsc.org
Acidity and pKa Determination of Fluorinated Boronic Acids
The acidity of a boronic acid, quantified by its pKa value, is a fundamental property that governs its behavior in aqueous solution and its interaction with biological targets. Boronic acids are Lewis acids that accept a hydroxide (B78521) ion to form a tetrahedral boronate species. semanticscholar.org The pKa is the pH at which the neutral trigonal boronic acid and the anionic tetrahedral boronate are present in equal concentrations.
The presence of electron-withdrawing substituents, such as a fluorine atom, on the aromatic ring increases the Lewis acidity of the boron center. amanote.comresearchgate.net This stabilizes the negatively charged boronate form, resulting in a lower pKa value (stronger acid) compared to the non-fluorinated analogue. nih.gov Computational methods can predict pKa values by calculating the free energy change of the dissociation reaction in a solvent model. mdpi.comnih.gov While direct experimental or calculated pKa values for this compound are not widely reported, data from variously substituted fluorophenylboronic acids demonstrate this clear trend. The fluorine atom at the 6-position of the indole ring is expected to lower the pKa of this compound relative to the parent indol-3-ylboronic acid.
| Compound | pKa (Experimental) | Effect of Fluorine |
| Phenylboronic acid | 8.83 - 8.86 semanticscholar.orgnih.gov | Reference compound |
| 4-Fluorophenylboronic acid | 8.27 - 8.35 nih.govmdpi.com | Lowers pKa (increases acidity) |
| 3-Fluorophenylboronic acid | 8.5 nih.gov | Lowers pKa (increases acidity) |
| 2-Fluorophenylboronic acid | 6.50 - 7.1 nih.govmdpi.com | Significantly lowers pKa (increases acidity) |
Sustainable and Green Chemistry Approaches in Indolylboronic Acid Synthesis
Flow Chemistry Methodologies
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved reaction control, increased safety for handling hazardous reagents, and straightforward scalability. While a specific flow synthesis protocol for (6-Fluoro-1H-indol-3-yl)boronic acid is not extensively documented, the principles of flow chemistry have been successfully applied to the synthesis of various boronic acids and indole (B1671886) derivatives, suggesting a viable route to the target molecule.
A plausible approach for the flow synthesis of this compound could involve a continuous C-H borylation of 6-fluoroindole (B127801). In a typical setup, a solution of 6-fluoroindole and a borylating agent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), would be pumped through a heated reactor coil in the presence of a suitable catalyst. Transition-metal catalysts, particularly those based on iridium or rhodium, have proven effective for the C-H borylation of indoles at the C3 position. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for the optimization of reaction conditions to maximize yield and selectivity while minimizing byproduct formation.
Another potential flow chemistry route is the lithiation of an N-protected 6-fluoroindole followed by quenching with a borate (B1201080) ester. This method offers regioselective borylation at the C3 position. Flow reactors are particularly advantageous for handling highly reactive organolithium intermediates, as the short residence times and efficient temperature control can prevent decomposition and side reactions that are often problematic in batch processes.
Table 1: Illustrative Parameters for Continuous Flow Synthesis of Boronic Acids
| Parameter | Value Range | Purpose |
| Reactor Type | Packed-bed or coil reactor | Provides a high surface-area-to-volume ratio for efficient heat and mass transfer. |
| Temperature | 25 - 150 °C | Enables precise control over reaction kinetics and can accelerate reaction rates. |
| Pressure | 1 - 20 bar | Allows for the use of solvents above their boiling points, enhancing reaction rates. |
| Residence Time | 1 - 30 minutes | Optimizes reaction conversion and minimizes the formation of degradation products. |
| Reagents | 6-fluoroindole, B₂pin₂, catalyst | Reactants are continuously fed into the system. |
| Solvent | Tetrahydrofuran (B95107) (THF), Dioxane | Chosen for solubility of reagents and compatibility with the reaction conditions. |
This table presents a conceptual framework for the flow synthesis of this compound based on established methodologies for similar compounds.
Solvent-Free Reaction Conditions
The elimination of volatile organic solvents is a key objective in green chemistry, as it reduces environmental pollution and simplifies product purification. Solvent-free reaction conditions, often facilitated by mechanochemistry (grinding or milling) or by heating neat reactants, can lead to higher reaction rates, improved yields, and unique reactivity compared to solution-phase synthesis.
For the synthesis of this compound, a solvent-free approach could be envisioned through a solid-state C-H borylation reaction. In such a process, solid 6-fluoroindole, a solid borylating agent like B₂pin₂, and a solid catalyst could be combined and subjected to mechanical grinding in a ball mill. The mechanical energy input would facilitate the intimate mixing of the reactants and provide the activation energy for the reaction to proceed. This methodology would eliminate the need for potentially hazardous solvents and could lead to a more energy-efficient process.
Table 2: Conceptual Solvent-Free Synthesis of this compound
| Parameter | Condition | Rationale |
| Reaction Type | Mechanochemical Synthesis | Utilizes mechanical energy to drive the reaction in the absence of a solvent. |
| Equipment | Ball Mill | Provides the necessary energy input through grinding. |
| Reactants | 6-fluoroindole, B₂pin₂, catalyst | Solid-state reactants are directly combined. |
| Temperature | Ambient | The reaction could potentially proceed without external heating. |
| Reaction Time | 30 - 120 minutes | Typically shorter than solution-phase reactions. |
This table outlines a hypothetical solvent-free synthesis based on the principles of mechanochemistry, which would require experimental validation for this specific transformation.
Catalytic Strategies (e.g., Boric Acid Catalysis)
The use of efficient and environmentally benign catalysts is a cornerstone of green chemistry. While transition-metal catalysts are highly effective for many transformations, their cost, toxicity, and potential for product contamination are concerns. Consequently, the development of metal-free catalytic systems is of great interest.
Boric acid (H₃BO₃) is an attractive candidate for a green catalyst due to its low cost, low toxicity, and ready availability. While the direct use of boric acid to catalyze the C-H borylation of indoles is not yet a well-established method, its potential as a mild Lewis acid catalyst warrants consideration. Boric acid and its derivatives are known to catalyze a variety of organic reactions, often by activating substrates through coordination.
In the context of synthesizing this compound, boric acid could potentially act as a catalyst in a Lewis acid-mediated borylation. For instance, it might activate the borylating agent, rendering it more electrophilic and facilitating the attack by the electron-rich indole ring at the C3 position. Such a reaction would offer a more sustainable alternative to transition-metal-catalyzed methods. Research in this area is ongoing, and the development of boric acid-catalyzed C-H borylation would represent a significant advancement in green synthesis.
Table 3: Comparison of Potential Catalytic Strategies for Indole Borylation
| Catalyst Type | Example | Advantages | Disadvantages |
| Transition Metal | Iridium or Rhodium complexes | High efficiency and selectivity. | Cost, toxicity, potential for metal contamination. |
| Lewis Acid | Boron trifluoride (BF₃) | Can promote borylation. | Often required in stoichiometric amounts, moisture sensitive. |
| Boric Acid (H₃BO₃) | Boric Acid | Low cost, low toxicity, environmentally benign. | Catalytic activity for C-H borylation of indoles is currently underexplored. |
This table compares the potential use of boric acid as a catalyst with established methods, highlighting its green credentials and the need for further research.
Future Research Directions and Outlook for 6 Fluoro 1h Indol 3 Yl Boronic Acid Chemistry
Development of Novel Synthetic Routes with Improved Efficiency and Selectivity
The synthesis of aryl boronic acids has traditionally relied on methods such as the electrophilic trapping of organometallic intermediates or the coupling of aryl halides with diboronic acid reagents. mdpi.com However, future research is focused on overcoming the limitations of these sequential and often demanding procedures. nih.gov A primary goal is the development of novel synthetic pathways that offer higher yields, greater selectivity, and improved atom economy.
One promising direction is the advancement of transition-metal-catalyzed C-H borylation. This method allows for the direct functionalization of the indole (B1671886) core, potentially reducing the number of synthetic steps and the generation of waste. mdpi.com Research into new catalyst systems, particularly those based on iridium or rhodium, could lead to regioselective borylation at the C3 position of the 6-fluoroindole (B127801) nucleus with unprecedented efficiency. thieme-connect.deresearchgate.net
Another area of exploration involves flow chemistry and high-throughput experimentation. Technologies like acoustic dispensing-enabled chemistry allow for rapid reaction scouting on a nanomole scale, accelerating the discovery of optimal reaction conditions and novel synthetic routes. nih.govresearchgate.net This approach can quickly map the reactivity of various building blocks, leading to the creation of large, diverse libraries of boronic acid derivatives. nih.gov
| Synthetic Approach | Traditional Method (e.g., Grignard) | Future Direction (e.g., C-H Borylation) |
| Key Features | Multi-step, requires pre-functionalized starting materials. | Fewer steps, direct functionalization. |
| Efficiency | Often moderate yields, potential for side products. | High atom economy, potentially higher yields. |
| Selectivity | Dependent on the stability of the organometallic intermediate. | Catalyst-controlled regioselectivity. |
| Waste Generation | Can generate significant stoichiometric waste. | Reduced waste byproducts. |
Exploration of New Reactivity Profiles and Chemical Transformations
While (6-Fluoro-1H-indol-3-yl)boronic acid is a staple in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, its potential extends far beyond this single application. mdpi.com Future research will delve into uncovering new reactivity profiles and expanding its utility in organic synthesis.
Multicomponent reactions (MCRs) represent a significant growth area. nih.gov Investigating the compatibility of this compound in MCRs could enable the rapid assembly of complex, indole-containing scaffolds from three or more starting materials in a single step. nih.govnih.gov This strategy is highly convergent and aligns with the principles of green chemistry by minimizing intermediate isolation steps. nih.gov
Furthermore, the exploration of boronic acids as transient directing groups or in dynamic covalent chemistry is gaining traction. rsc.org The reversible nature of boronic ester formation can be harnessed to create adaptive materials, sensors, and drug delivery systems. rsc.org Applying this concept to the indole scaffold could lead to novel stimuli-responsive systems. Other valuable transformations based on boronic acids that warrant further investigation include the Petasis reaction and Chan-Lam C-N/C-O couplings. nih.gov
Advancements in Analytical Characterization Techniques for Complex Boronic Acid Systems
A deeper understanding of reaction mechanisms and the behavior of boronic acids relies on sophisticated analytical techniques. The transient and often elusive nature of intermediates in boronic acid reactions, such as those in the Suzuki-Miyaura pathway, presents a significant analytical challenge.
Future advancements will likely focus on real-time reaction monitoring and the characterization of short-lived species. Techniques like low-temperature, rapid injection NMR spectroscopy (RI-NMR) have already proven instrumental in observing elusive arylpalladium(II)boronate complexes for the first time. acs.org Further development of such in-situ spectroscopic methods will be crucial.
Mass spectrometry (MS) will also continue to play a vital role, particularly in high-throughput screening workflows to quickly assess the success of numerous parallel reactions. nih.govnih.gov Combining MS with other techniques like UV-Visible and fluorescence spectroscopy can provide comprehensive data on the physicochemical properties and binding interactions of novel boronic acid complexes. dal.ca
| Analytical Technique | Application in Boronic Acid Chemistry | Future Research Focus |
| NMR Spectroscopy | Structural elucidation, mechanistic studies. | Development of rapid, in-situ methods (e.g., RI-NMR) to capture transient intermediates. acs.org |
| Mass Spectrometry | High-throughput reaction screening, product identification. | Miniaturization and integration into automated synthesis platforms. nih.gov |
| UV-Vis/Fluorescence | Quantifying binding affinities and physicochemical properties. dal.ca | Design of boronic acid-based fluorescent sensors and probes. |
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
The synergy between computational modeling and experimental validation is becoming an indispensable tool in modern chemistry. nih.gov For this compound, this integrated approach promises to unravel complex reaction mechanisms and guide the rational design of new catalysts and reactions.
Density Functional Theory (DFT) calculations, for instance, can be used to model reaction pathways, predict transition state energies, and understand the kinetics of covalent bond exchange in boronic ester systems. rsc.org Such computational studies have been pivotal in clarifying the mechanistic details of the Suzuki-Miyaura reaction, identifying key intermediates containing the Pd-O-B linkage. acs.org
By combining computational predictions with experimental data from kinetic studies and advanced spectroscopy, researchers can build comprehensive models of reactivity. acs.orgnih.gov This iterative cycle of prediction and validation accelerates the discovery process, allowing for more efficient optimization of reaction conditions and the development of next-generation catalysts with enhanced performance for reactions involving this compound. nih.gov
Expanding Green Chemistry Principles in Boronic Acid Synthesis and Application
The principles of green chemistry are increasingly guiding synthetic strategy, and boronic acid chemistry is well-suited for this paradigm shift. acs.org Boronic acids themselves are often considered environmentally benign due to their stability, low toxicity, and degradation to boric acid. mdpi.comresearchgate.net
Future research will focus on amplifying these green characteristics. A key target is the replacement of traditional organic solvents with more sustainable alternatives like water or ethanol. nih.govacs.org The development of catalytic dehydrative condensation reactions, where water is the only byproduct, is a prime example of a green transformation. researchgate.netdntb.gov.ua
Moreover, minimizing energy consumption by designing reactions that proceed at ambient temperature and pressure is a central goal. acs.org The use of catalytic rather than stoichiometric reagents is another core principle that improves atom economy and reduces waste. acs.org Multicomponent reactions, as mentioned earlier, are inherently green as they reduce the number of synthetic steps and purification requirements. nih.gov The continued application of these principles will make the synthesis and use of this compound more sustainable and economically viable.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (6-Fluoro-1H-indol-3-yl)boronic acid with high purity?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or halogen-lithium exchange followed by borylation. To avoid purification challenges, boronic esters (e.g., pinacol boronic esters) are often synthesized first and hydrolyzed under acidic or basic conditions. For example, transesterification with diethanolamine (DEA) improves stability and solubility, facilitating subsequent hydrolysis to the free boronic acid . Purification via column chromatography under inert atmospheres is recommended to prevent oxidation.
Q. How does the fluorinated indole moiety influence the Lewis acidity of the boronic acid group?
- Methodological Answer : The electron-withdrawing fluorine at the 6-position enhances the electrophilicity of the boron atom by reducing electron density via inductive effects. This increases its affinity for diols (e.g., sugars) and nucleophilic residues in enzymes. pKa shifts can be quantified via potentiometric titration or UV-Vis spectroscopy in buffer systems mimicking physiological pH .
Q. What analytical techniques are optimal for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) is critical for structural confirmation. Mass spectrometry (MS) requires derivatization (e.g., with diols like 2,5-dihydroxybenzoic acid) to prevent boroxine formation during analysis. Matrix-assisted laser desorption/ionization (MALDI)-MS with on-plate esterification minimizes dehydration artifacts .
Advanced Research Questions
Q. How can this compound be utilized in designing reversible covalent inhibitors for proteasomes or other enzymes?
- Methodological Answer : The boronic acid group forms reversible covalent bonds with catalytic threonine residues in proteasomes, as seen in Bortezomib. Structure-activity relationships (SAR) can be explored by modifying the indole scaffold (e.g., fluorination position) to optimize binding kinetics (kon/koff) using stopped-flow fluorescence assays. Co-crystallization with target enzymes (e.g., 20S proteasome) provides structural insights for rational design .
Q. What strategies mitigate non-specific interactions when using this compound in glycoprotein detection systems?
- Methodological Answer : Secondary interactions (e.g., hydrophobic or electrostatic) can be minimized by adjusting buffer pH and ionic strength. For instance, borate buffer (pH 8.5–9.0) enhances diol-binding specificity while reducing non-glycosylated protein adsorption. Surface plasmon resonance (SPR) screening with AECPBA-modified surfaces helps identify optimal conditions .
Q. How do binding kinetics with diols (e.g., glucose) influence its utility in real-time biosensing applications?
- Methodological Answer : Stopped-flow kinetic studies reveal that kon values for diol binding are critical. For this compound, kon follows the order D-fructose > D-tagatose > D-mannose > D-glucose. Incorporating fluorophores (e.g., dansyl derivatives) enables real-time monitoring via fluorescence quenching upon binding, with response times <10 seconds under physiological pH .
Q. What thermal stability considerations are relevant for high-temperature applications, such as polymer composites?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows decomposition temperatures >300°C for aromatic boronic acids. Pyrene-1-boronic acid analogs demonstrate stability up to 600°C, suggesting fluorinated indole derivatives may exhibit similar resilience. Incorporating electron-withdrawing groups (e.g., fluorine) enhances thermal stability by reducing oxidative degradation .
Methodological Challenges & Solutions
Q. How can boroxine formation during mass spectrometry be prevented?
- Methodological Answer : Derivatization with diols (e.g., pinacol or DEA) prior to analysis converts boronic acids to stable esters. Alternatively, on-plate esterification using 2,5-dihydroxybenzoic acid (DHB) in MALDI-MS eliminates boroxine artifacts while enabling direct sequencing of boronic acid-containing peptides .
Q. What computational approaches predict binding affinities for diol-containing biomolecules?
- Methodological Answer : Density functional theory (DFT) calculations model the tetrahedral boronate-diol complex geometry. Molecular docking (e.g., AutoDock Vina) with glycoprotein structures (e.g., RNase B) identifies favorable binding pockets. Free energy perturbation (FEP) simulations quantify the impact of fluorine substitution on binding thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
